EIPA

Catalog No.
S526952
CAS No.
1154-25-2
M.F
C11H18ClN7O
M. Wt
299.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EIPA

CAS Number

1154-25-2

Product Name

EIPA

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide

Molecular Formula

C11H18ClN7O

Molecular Weight

299.76 g/mol

InChI

InChI=1S/C11H18ClN7O/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20)

InChI Key

QDERNBXNXJCIQK-UHFFFAOYSA-N

SMILES

CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C

Solubility

Soluble in DMSO

Synonyms

5-(ethylisopropyl)amiloride, 5-(N-ethyl-N-isopropyl)amiloride, EIPA, ethylisopropylamiloride, N-amidino-3-amino-5-ethylisopropylamino-6-chloropyrazine carboxamide

Canonical SMILES

CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C

Description

The exact mass of the compound Ethylisopropylamiloride is 299.1261 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cellular Metabolism Studies:

One prominent area of research explores the role of EIPA in understanding cellular metabolism. The prevailing hypothesis suggests that increased NHE1 activity and a more alkaline intracellular pH (pHi) contribute to a metabolic shift known as the Warburg effect. This effect is characterized by increased reliance on glycolysis (sugar breakdown) for energy production, even in the presence of oxygen, a phenomenon commonly observed in cancer cells.

Researchers have employed EIPA to inhibit NHE1 activity and decrease pHi in cancer cells. However, studies have shown no significant changes in glycolytic activity, suggesting that the Warburg effect might not be solely dependent on NHE1 and pHi (). These findings challenge the current understanding of cancer cell metabolism and necessitate further investigation.

Ion Channel Research:

Another research application of EIPA involves studying ion channels, particularly sodium channels. These channels are essential for nerve impulses and various cellular functions. EIPA's ability to inhibit NHE1 can be exploited as a research tool to differentiate between sodium channels and other types of ion channels. For instance, studies have utilized EIPA at specific concentrations to probe sodium channels in lung epithelial cells, aiding in understanding their biophysical and molecular properties ().

Ethylisopropyl amiloride, commonly referred to as EIPA, is a synthetic compound derived from amiloride. Its chemical formula is C₁₁H₁₈ClN₇O, with a molecular weight of 299.76 g/mol. EIPA functions as an inhibitor of specific ion channels and transporters, particularly the transient receptor potential cation channel subfamily P member 3 (TRPP3) and the sodium/hydrogen exchanger (NHE) .

EIPA's structure includes an ethyl and isopropyl group attached to the amiloride backbone, which enhances its inhibitory properties compared to its parent compound, amiloride. This modification allows for greater specificity in blocking ion transport mechanisms in various biological systems .

EIPA primarily acts through competitive inhibition of ion transporters, particularly affecting sodium and hydrogen ion exchanges. The inhibitory action on the sodium/hydrogen exchanger leads to alterations in cellular ion homeostasis and can significantly impact physiological processes such as blood pressure regulation and cellular volume control .

The compound's interaction with TRPP3 channels has been shown to modulate calcium influx in cells, influencing various signaling pathways that are critical for cell function .

EIPA exhibits notable biological activity as a potent inhibitor of NHE isoforms, including NHE1, NHE2, NHE3, and NHE5. Its inhibitory constants (Ki values) indicate strong binding affinity, making it a valuable tool in research focused on ion transport mechanisms .

In addition to its effects on sodium and hydrogen transport, EIPA's role in inhibiting TRPP3 channels suggests potential applications in studies related to calcium signaling and related pathophysiological conditions .

The synthesis of EIPA typically involves the modification of the amiloride structure through alkylation reactions. The process may include:

  • Starting Material: Amiloride as the base compound.
  • Alkylation: Reaction with ethyl and isopropyl halides to introduce the respective alkyl groups.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain EIPA in high purity .

This synthetic pathway allows researchers to produce EIPA efficiently for laboratory use.

EIPA is widely used in pharmacological research due to its ability to inhibit specific ion channels and transporters. Key applications include:

  • Research on Ion Transport: Investigating the roles of sodium/hydrogen exchangers in various physiological processes.
  • Cell Signaling Studies: Understanding calcium signaling pathways mediated by TRPP3 channels.
  • Potential Therapeutic Research: Exploring its effects on conditions such as hypertension, heart disease, and other disorders linked to ion imbalances .

Studies have demonstrated EIPA's effectiveness in modulating ion currents through TRPP3 channels and its influence on cellular responses involving sodium and hydrogen ions. For instance, research has shown that EIPA can alter glucagon secretion by affecting ATP production through sodium-dependent mechanisms .

Additionally, interaction studies highlight EIPA's potential role in influencing macrophage behavior by modulating Na+ sensing mechanisms through NCX1 (sodium/calcium exchanger) pathways .

EIPA shares structural similarities with several other compounds that also inhibit sodium/hydrogen exchangers or TRP channels. Here are a few notable examples:

Compound NameStructure SimilarityPrimary ActionUnique Features
AmilorideParent compoundInhibits Na+/H+ exchangerLess potent than EIPA
BenzamilSimilar backboneSelective NHE inhibitorGreater selectivity for NHE1
DimethylamilorideStructural variantInhibits Na+/H+ exchangerEnhanced potency compared to amiloride
5-(N-ethyl-N-isobutyl)amilorideAlkyl group variationInhibits TRPP channelsDifferent alkyl chain affects activity

EIPA stands out due to its unique combination of ethyl and isopropyl groups that enhance its potency and selectivity compared to these similar compounds. This specificity makes it particularly useful for targeted studies in ion transport research .

Cardioprotective Mechanisms in Ischemia-Reperfusion Injury Models

5-(N-Ethyl-N-Isopropyl)-Amiloride demonstrates remarkable cardioprotective properties through multiple mechanisms involving sodium-hydrogen exchange inhibition and mitochondrial preservation. Research in isolated cardiac preparations has established EIPA as a potent cardioprotective agent with efficacy comparable to ischemic preconditioning [1] [2].

Mechanistic Foundations of Cardioprotection

The cardioprotective effects of EIPA primarily operate through inhibition of the sarcolemmal sodium-hydrogen exchanger type 1, which becomes hyperactivated during myocardial ischemia [3] [4]. This hyperactivation leads to intracellular sodium accumulation, subsequently causing calcium overload through the sodium-calcium exchanger, ultimately resulting in mitochondrial dysfunction and cardiomyocyte death [1] [5].

Extensive research in isolated rabbit hearts subjected to regional ischemia demonstrates that EIPA treatment at 1 μM concentration reduces infarct size from 29.6% to 5.4% of the risk zone when administered either before or after ischemia onset [1]. This protective effect occurs independently of protein kinase C activation or adenosine triphosphate-sensitive potassium channel opening, distinguishing it mechanistically from ischemic preconditioning [1] [6].

Comparative Efficacy Studies

In comprehensive comparative studies using in situ rabbit heart models, EIPA administered at 0.65 mg/kg intravenously achieved infarct size reduction from 59.2% to 16.9%, demonstrating efficacy equivalent to ischemic preconditioning [2]. Notably, when EIPA treatment was combined with ischemic preconditioning, no additive protective effect was observed, suggesting convergent protective pathways [2] [7].

The temporal window for EIPA cardioprotection extends beyond traditional preconditioning paradigms. Research demonstrates that EIPA maintains protective efficacy when administered up to 15 minutes after ischemia onset, suggesting therapeutic potential in clinical scenarios where pretreatment is not feasible [1] [3].

Metabolic and Functional Preservation

EIPA treatment preserves myocardial energy metabolism during ischemia-reperfusion injury. Studies in isolated rat hearts show that EIPA-treated hearts maintain higher tissue concentrations of glycogen, adenosine triphosphate, and creatine phosphate compared to untreated controls [8]. Additionally, EIPA significantly reduces the release of cardiac injury markers, including lactate dehydrogenase and creatine kinase, into the coronary effluent [4] [8].

Functional recovery assessment reveals that EIPA treatment significantly improves post-ischemic contractile function, with enhanced peak developed tension and improved rates of tension generation and relaxation [4]. These functional improvements correlate with reduced contracture formation during reperfusion [4].

Neuroprotective Effects in Oxidative Stress Paradigms

EIPA exhibits multifaceted neuroprotective properties through dual mechanisms involving both sodium-hydrogen exchange inhibition and direct N-methyl-D-aspartate receptor modulation [9]. These protective effects extend across various neuronal injury paradigms, including excitotoxicity, oxidative stress, and traumatic brain injury.

Excitotoxicity Protection Mechanisms

In primary cerebellar granule cell cultures, EIPA demonstrates potent neuroprotection against glutamate-induced delayed neuronal death. Treatment with 10 μM EIPA reduces neuronal death by approximately 40% when administered during glutamate exposure [9]. Patch-clamp studies reveal that EIPA protection operates through dual mechanisms: inhibition of sodium-hydrogen exchange and direct blockade of N-methyl-D-aspartate receptors at micromolar concentrations [9].

The neuroprotective efficacy of EIPA varies with application timing. When administered during glutamate treatment, EIPA provides complete protection of cerebellar granule cells. Post-glutamate application still yields significant protection, though reduced to approximately 20% reduction in cell death, indicating that early intervention maximizes therapeutic benefit [9].

Oxidative Stress Resistance

Research using primary hippocampal neurons exposed to hydrogen peroxide and tert-butyl hydroperoxide-induced oxidative damage demonstrates that EIPA pretreatment significantly improves cell morphology and promotes restoration of neural network structure [10]. The protective mechanism involves prevention of oxidative stress-mediated mitochondrial dysfunction, with EIPA maintaining mitochondrial membrane potential and reducing reactive oxygen species generation [10].

Comparative studies with docosahexaenoic acid-phosphatidylserine and eicosapentaenoic acid-phosphatidylserine reveal that while these compounds provide neuroprotection through different pathways, EIPA specifically targets the sodium-hydrogen exchange component of oxidative injury responses [10].

Traumatic Brain Injury Applications

In fluid percussion traumatic brain injury models, EIPA demonstrates complex effects that distinguish it from other sodium-hydrogen exchange inhibitors. While treatment with 2-200 nmoles EIPA administered intracerebroventricularly does not alter astrocyte glial fibrillary acidic protein immunoreactivity, it provides distinct mechanistic insights into traumatic injury pathophysiology [11].

Comparative analysis with amiloride reveals important mechanistic distinctions. While amiloride at 100 nmoles significantly reduces both astrocyte pathology and neuronal degeneration following traumatic brain injury, EIPA shows selectivity for specific aspects of injury cascades, suggesting that the broader pharmacological profile of amiloride contributes to its superior neuroprotection in traumatic injury scenarios [11].

Neurodegenerative Disease Applications

EIPA demonstrates therapeutic potential in spinal muscular atrophy through enhancement of survival motor neuron 2 exon 7 inclusion and protein expression. Treatment with 10 μM EIPA significantly improves SMN2 exon 7 splicing in spinal muscular atrophy cell lines, leading to increased survival motor neuron protein production and enhanced nuclear gem formation [12].

The mechanism underlying this effect involves upregulation of the splicing factor SRp20 in the nucleus, suggesting that EIPA modulates cellular pH microenvironment to favor proper messenger RNA splicing patterns [12]. This finding establishes EIPA as a proof-of-concept compound for pH-mediated therapeutic approaches in neurodegenerative diseases characterized by splicing defects.

Cancer Cell Biology: pH Homeostasis and Metabolic Reprogramming

EIPA research in cancer biology has revealed complex and sometimes counterintuitive effects on cellular metabolism that challenge current paradigms regarding pH regulation and metabolic reprogramming in malignant cells [13] [14]. These findings have important implications for understanding cancer cell adaptation and therapeutic resistance mechanisms.

Metabolic Paradigm Challenges

Extensive research using pancreatic and breast cancer cell lines demonstrates that EIPA treatment produces metabolic effects contrary to established Warburg paradigm predictions [13] [14]. While EIPA successfully inhibits sodium-hydrogen exchanger type 1 activity and decreases intracellular pH, it does not increase glycolysis as expected. Instead, secreted lactate and intracellular pyruvate levels remain unchanged despite confirmed increased activity of the glycolytic enzyme phosphofructokinase-1 at higher pH [13].

More surprisingly, EIPA treatment significantly decreases oxidative phosphorylation as measured by oxygen consumption rate, contradicting predictions that decreased intracellular pH should enhance mitochondrial respiration [13] [14]. This unexpected finding suggests that the relationship between intracellular pH and metabolic programming in cancer cells is more complex than previously understood.

Mitochondrial Dynamics and Function

EIPA treatment induces significant changes in mitochondrial dynamics, characterized by increased formation of elongated mitochondrial networks suggestive of enhanced mitochondrial fusion [13] [14]. This observation conflicts with current paradigms linking increased oxidative phosphorylation to mitochondrial fusion, as EIPA simultaneously decreases oxygen consumption while promoting fusion-like morphology [13].

The mitochondrial effects of EIPA occur independently of changes in pathways that fuel oxidative phosphorylation and without alteration of mitochondrial membrane potential [13]. These findings suggest that EIPA influences mitochondrial function through novel mechanisms that extend beyond simple pH-mediated effects on respiratory chain activity.

pH-Dependent Apoptotic Signaling

Research in breast cancer cell lines reveals that EIPA can induce apoptosis through pH-dependent mechanisms involving SHP-1 phosphatase activation [15]. The compound triggers intracellular acidification that promotes membrane association and activation of SHP-1, leading to enhanced apoptotic responses in cancer cells that retain sensitivity to pH-mediated growth control [15].

Comparative studies with bafilomycin A1, a vacuolar-type hydrogen-adenosine triphosphatase inhibitor, demonstrate that EIPA produces greater acidification and more pronounced apoptotic responses than hydrogen-adenosine triphosphatase inhibition alone [15]. This suggests that sodium-hydrogen exchange represents a more critical pH regulatory mechanism in these cancer cell contexts.

Cell Cycle and Proliferation Control

In non-small cell lung cancer models, EIPA demonstrates anti-proliferative effects through disruption of cell cycle progression without inducing apoptosis [16]. This selective effect on proliferation while preserving cell viability suggests potential for EIPA-based approaches in therapeutic contexts where cytostatic rather than cytotoxic effects are desired [16].

EIPA treatment also suppresses cancer stem cell activity, evidenced by decreased tumorsphere formation and inhibition of stem cell markers including aldehyde dehydrogenase 1A2, ATP-binding cassette subfamily G member 2, CD44, and CD133 [16]. These effects occur through inhibition of signal transducer and activator of transcription 3 activity, providing a mechanistic link between pH regulation and stem cell maintenance pathways [16].

Cellular Mechanotransduction Studies in Osteogenic Differentiation

While EIPA is not directly used in mechanotransduction studies, research reveals important connections between sodium-hydrogen exchange, pH regulation, and mechanical signal transduction in bone cells that inform understanding of EIPA potential applications in bone biology [17] [18] [19].

Calcium Signaling in Mechanotransduction

Human osteoblasts demonstrate sophisticated mechanotransduction capabilities involving multiple calcium signaling pathways that interact with pH regulatory mechanisms [17]. Upon mechanical stimulation, these cells propagate calcium signals through two distinct mechanisms: autocrine activation of P2 purinergic receptors leading to intracellular calcium store release, and gap junction-mediated communication resulting in extracellular calcium influx [17].

The fast intercellular calcium waves require P2 receptor activation and intracellular calcium store release but occur independently of calcium influx or gap junctional communication [17]. Slower calcium waves depend on gap junctional communication and extracellular calcium influx, suggesting that different temporal phases of mechanical responses utilize distinct calcium mobilization strategies [17].

Mechanosensitive Ion Channel Function

Research using primary murine osteoclasts reveals that mechanical stimulation induces calcium elevations that propagate to neighboring non-stimulated cells through adenosine triphosphate and adenosine diphosphate signaling [18]. These mechanotransduction events demonstrate sensitivity to membrane injury, with severely injured cells showing higher calcium transients than mildly injured cells [18].

The mechanotransduction process in osteoclasts involves P2X7 receptor activation, as treatment with A-804598, a specific P2X7 inhibitor, abolishes secondary calcium responses [18]. This mechanistic pathway provides potential targets for EIPA-based interventions, given the compound's known effects on ion transport and pH regulation.

Strain-Induced Calcium Efflux

Studies using MC3T3-E1 osteoblasts on notched bone slices demonstrate that mechanical loading induces calcium efflux from bone matrix that stimulates osteoblast intracellular calcium signaling [20]. This strain-induced calcium efflux, measuring 1.924 ± 0.742 pmol cm⁻² s⁻¹, originates from regions of bone matrix undergoing damage and elicits cellular responses characterized by 52% ± 27% increase in intracellular calcium fluorescence [20].

The calcium signaling response depends on extracellular calcium availability, as experiments using demineralized bone substrates show reduced calcium signaling responses (6% ± 10% fluorescence increase) [20]. This calcium-dependence suggests that EIPA effects on calcium handling could modulate mechanotransduction responses in bone cells.

Osteogenic Differentiation Pathways

Mesenchymal stem cells subjected to oscillatory fluid flow demonstrate upregulation of multiple transcription factors including Runx2, PPARγ, and SOX9, indicating potential for mechanical stimulation to influence multiple differentiation pathways [21]. The mechanotransduction process involves RhoA and ROCKII signaling, with activated RhoA and fluid flow showing additive effects on Runx2 expression [21].

These mechanotransduction pathways intersect with pH regulatory mechanisms at multiple levels. Intracellular pH changes can influence protein kinase activities, transcription factor functions, and calcium handling mechanisms that are central to osteogenic differentiation responses [22] [23].

Viral Entry Mechanisms: Endosomal Trafficking Modulation

EIPA serves as a crucial tool for investigating viral entry mechanisms, particularly those involving macropinocytosis and endosomal trafficking. The compound's ability to inhibit macropinocytosis through sodium-hydrogen exchange inhibition makes it valuable for dissecting viral entry pathways [24] [25] [26].

Adenoviral Entry Mechanisms

Research using adenovirus type 2 demonstrates that EIPA effectively blocks virus-induced macropinocytosis while having minimal effect on clathrin-mediated viral uptake [24]. This selective inhibition reveals that adenovirus employs dual entry mechanisms, with macropinocytosis serving functions beyond initial viral internalization [24].

EIPA treatment severely inhibits viral escape from endosomes, with only 26% of viral particles reaching the cytosol compared to 57% in control conditions [24]. This inhibition occurs without apparent changes in endosomal or lysosomal pH, suggesting that EIPA affects membrane trafficking processes rather than simply altering organellar acidification [24].

The compound prevents viral particles from reaching the nuclear membrane, consistent with strong peripheral localization of virus following EIPA treatment [24]. Despite this trafficking inhibition, viral recycling to the cell surface remains possible, indicating that EIPA selectively blocks productive viral entry pathways while preserving non-productive trafficking routes [24].

Coronavirus Entry Pathways

SARS-CoV-2 research demonstrates that EIPA significantly suppresses viral infection at both entry and cell-to-cell fusion steps [25]. The compound inhibits macropinocytosis-mediated viral entry in a dose-dependent manner, with effects observed in multiple cell types including Vero E6 and Caco-2 cells [25].

Comparative studies using Ebola virus glycoprotein and vesicular stomatitis virus G protein as controls confirm that EIPA preferentially inhibits macropinocytosis-dependent entry pathways [25]. The compound shows strong inhibitory effects against Ebola virus and SARS-CoV-2 entry while producing only modest inhibition of vesicular stomatitis virus entry [25].

The antiviral efficacy of EIPA can be partially restored by TMPRSS2 expression, suggesting that the compound primarily targets endosomal entry pathways while having minimal effect on cell surface fusion mechanisms [25]. This selectivity indicates potential for combination therapeutic approaches targeting multiple viral entry routes.

Endosomal pH Regulation in Viral Trafficking

Research using SARS-CoV-2 reveals that early endosome pH regulation plays critical roles in viral trafficking beyond traditional fusion-related functions [27]. Studies demonstrate that sodium-hydrogen exchanger 9 expression influences early endosome acidification, which in turn affects phosphatidylinositol-3-phosphate levels and motor protein recruitment [27].

EIPA-related compounds that modulate endosomal pH show effects on viral trafficking kinetics, with alkalization of early endosomes leading to decreased viral infectivity through impaired perinuclear movement [27]. Single-molecule tracking reveals that pH modulation affects endosome run length and speed, ultimately leading to premature termination of directed transport [27].

These findings establish endosomal pH as an upstream regulator of viral entry processes, extending beyond known roles in protease activation and membrane fusion [27]. The temporal relationship between pH changes and viral trafficking suggests therapeutic windows for intervention using EIPA-based approaches.

Human Immunodeficiency Virus Entry Mechanisms

Research using HIV-1 demonstrates that the virus preferentially fuses with pH-neutral intracellular vesicles rather than acidified endosomes. EIPA treatment, along with other endocytic inhibitors, significantly reduces HIV-1 infection in multiple cell types, indicating that endocytosis represents a major productive entry pathway.

The compound promotes hemifusion at the plasma membrane while abrogating complete fusion when endocytosis is inhibited. This observation suggests that while HIV-1 can initiate fusion at the cell surface, productive infection requires endocytic trafficking to appropriate intracellular compartments.

Time-resolved imaging reveals that HIV-1 fusion occurs predominantly in endosomes, with 80-90% of fusion events taking place in intracellular vesicles rather than at the plasma membrane. EIPA inhibition of this pathway provides mechanistic insights into HIV-1 entry requirements and potential therapeutic targets.

Human adenovirus type 35 studies confirm that EIPA blocks macropinocytic uptake through inhibition of factors including Rac1, Pak1, and C-terminal binding protein 1 [26]. Confocal and electron microscopy demonstrate that the virus colocalizes with fluid-phase markers in large endocytic structures positive for CD46, αν integrins, and CtBP1, establishing macropinocytosis as a productive entry pathway for species B human adenoviruses [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

299.1261359 g/mol

Monoisotopic Mass

299.1261359 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VW50CE070T

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Neuroprotective Agents

Pictograms

Irritant

Irritant

Other CAS

1154-25-2

Wikipedia

Ethylisopropylamiloride

Dates

Last modified: 08-15-2023

Endocytosis-Mediated Replenishment of Amino Acids Favors Cancer Cell Proliferation and Survival in Chromophobe Renal Cell Carcinoma

Yi Xiao, Anja Rabien, René Buschow, Vyacheslav Amtislavskiy, Jonas Busch, Ergin Kilic, Sonia L Villegas, Bernd Timmermann, Moritz Schütte, Thorsten Mielke, Marie-Laure Yaspo, Klaus Jung, David Meierhofer
PMID: 33115803   DOI: 10.1158/0008-5472.CAN-20-1998

Abstract

Chromophobe renal cell carcinoma (chRCC) accounts for approximately 5% of all renal cancers and around 30% of chRCC cases have mutations in
. chRCC is poorly supported by microvessels and has markably lower glucose uptake than clear cell RCC and papillary RCC. Currently, the metabolic status and mechanisms by which this tumor adapts to nutrient-poor microenvironments remain to be investigated. In this study, we performed proteome and metabolome profiling of chRCC tumors and adjacent kidney tissues and identified major metabolic alterations in chRCC tumors, including the classical Warburg effect, the downregulation of gluconeogenesis and amino acid metabolism, and the upregulation of protein degradation and endocytosis. chRCC cells depended on extracellular macromolecules as an amino acid source by activating endocytosis to sustain cell proliferation and survival. Inhibition of the phospholipase C gamma 2 (PLCG2)/inositol 1,4,5-trisphosphate (IP3)/Ca
/protein kinase C (PKC) pathway significantly impaired the activation of endocytosis for amino acid uptakes into chRCC cells. In chRCC, whole-exome sequencing revealed that
mutations were not related to expression of PLCG2 and activation of endocytosis. Our study provides novel perspectives on metabolic rewiring in chRCC and identifies the PLCG2/IP3/Ca
/PKC axis as a potential therapeutic target in patients with chRCC. SIGNIFICANCE: This study reveals macropinocytosis as an important process utilized by chRCC to gain extracellular nutrients in a p53-independent manner.


Pharmacological evidence that DAPI inhibits NHE2 in Fundulus heteroclitus acclimated to freshwater

Kevin V Brix, Colin J Brauner, Dolph Schluter, Chris M Wood
PMID: 29763692   DOI: 10.1016/j.cbpc.2018.05.005

Abstract

Ionoregulation in the euryhaline killifish Fundulus heteroclitus has been intensively studied over the last two decades using a variety of techniques. However, there has been limited use of pharmacological inhibitors to identify proteins involved in ion transport for this species. In this study, we used a range of pharmacological inhibitors (EIPA, DAPI, ethoxzolamide, bumetanide, bafilomycin, phenamil, hydrochlorothiazide) to investigate the proteins involved in Na
transport in freshwater (1 mM Na
) acclimated F. heteroclitus. Our results indicate that Na
uptake under these conditions is sensitive to both EIPA (NHE-specific inhibitor) and DAPI (putative ASIC-specific inhibitor), but not to any of the other inhibitors. Results for EIPA are consistent with previous studies indicating F. heteroclitus relies solely on NHE2 for Na
transport across the apical membrane of ionocytes. In contrast, results for DAPI are surprising given previous studies that have indicated the H
-ATPase is basolaterally located in F. heteroclitus and so cannot contribute to Na
uptake via ASIC. The lack of bafilomycin sensitivity in the current study is consistent with a basolaterally located H
-ATPase. This suggests that DAPI is not an ASIC-specific inhibitor as has been previously assumed, and that it may also inhibit NHE2. Finally, we did not observe Na
uptake to be sensitive to ethoxzolamide, suggesting that carbonic anhydrase may not be involved in generating the H
needed to maintain NHE activity in freshwater as has been previously proposed.


NHE8 attenuates Ca

Shane A Wiebe, Allein Plain, Wanling Pan, Debbie O'Neill, Branko Braam, R Todd Alexander
PMID: 31042050   DOI: 10.1152/ajprenal.00329.2018

Abstract

To garner insights into the renal regulation of Ca
homeostasis, we performed an mRNA microarray on kidneys from mice treated with the Ca
-sensing receptor (CaSR) agonist cinacalcet. This revealed decreased gene expression of Na
/H
exchanger isoform 8 (NHE8) in response to CaSR activation. These results were confirmed by quantitative real-time PCR. Moreover, administration of vitamin D also decreased NHE8 mRNA expression. In contrast, renal NHE8 protein expression from the same samples was increased. To examine the role of NHE8 in transmembrane Ca
fluxes, we used the normal rat kidney (NRK) cell line. Cell surface biotinylation and confocal immunofluorescence microscopy demonstrated NHE8 apical expression. Functional experiments found 5-(
-ethyl-
-isopropyl)amiloride (EIPA)-inhibitable NHE activity in NRK cells at concentrations minimally attenuating NHE1 activity in AP-1 cells. To determine how NHE8 might regulate Ca
balance, we measured changes in intracellular Ca
uptake by live cell Ca
imaging with the fluorophore Fura-2 AM. Inhibition of NHE8 with EIPA or by removing extracellular Na
-enhanced Ca
influx into NRK cells. Ca
influx was mediated by a voltage-dependent Ca
channel rather than directly via NHE8. NRK cells express Cav1.3 and display verapamil-sensitive Ca
influx and NHE8 inhibition-augmented Ca
influx via a voltage-dependent Ca
channel. Finally, proximal tubules perused ex vivo demonstrated increased Ca
influx in the presence of luminal EIPA at a concentration that would inhibit NHE8. The results of the present study are consistent with NHE8 regulating Ca
uptake into the proximal tubule epithelium.


Macropinocytosis dependent entry of Chikungunya virus into human muscle cells

Ching Hua Regina Lee, Khairunnisa Mohamed Hussain, Justin Jang Hann Chu
PMID: 31449523   DOI: 10.1371/journal.pntd.0007610

Abstract

Chikungunya virus (CHIKV) is a re-emerging arbovirus known to cause chronic myalgia and arthralgia with high morbidity. CHIKV is now considered endemic in many countries across Asia and Africa. In this study, the susceptibility of various human, mammalian and mosquito cell lines to CHIKV infection was evaluated. CHIKV infection was found to be cell-type dependent and virus strain-specific. Furthermore, SJCRH30 (human rhabdomyosarcoma cell line) was showed to be highly permissive to CHIKV infection, with maximum production of infectious virions observed at 12 h.p.i. Pre-infection treatment of SJCRH30 with various inhibitors of endocytosis, including monodansylcadaverine (receptor-mediated endocytic inhibitor), dynasore (clathrin-mediated endocytic inhibitor), as well as filipin (caveolin-mediated endocytosis inhibitor), resulted in minimal inhibition of CHIKV infection. In contrast, dose-dependent inhibition of CHIKV infection was observed with the treatment of macropinocytosis inhibitor, 5-(N-ethyl-N-isopropyl)amiloride (EIPA). Furthermore, siRNA-mediated knockdown of sortin nexin 9 (SNX9) a protein involved in macropinosome formation, also resulted in a significant dose-dependent reduction in viral titre. By performing a virus entry assay, CHIKV particles were also observed to colocalize with FITC-dextran, a macropinosome marker. This study shows for the first time, that the infectious entry of CHIKV into human muscle cells is mediated by macropinocytosis. Together, the data from this study may pave the way for the development of specific inhibitors that target the entry process of CHIKV into cells.


Intracellular pH regulation in mantle epithelial cells of the Pacific oyster, Crassostrea gigas

Kirti Ramesh, Marian Y Hu, Frank Melzner, Markus Bleich, Nina Himmerkus
PMID: 32816118   DOI: 10.1007/s00360-020-01303-3

Abstract

Shell formation and repair occurs under the control of mantle epithelial cells in bivalve molluscs. However, limited information is available on the precise acid-base regulatory machinery present within these cells, which are fundamental to calcification. Here, we isolate mantle epithelial cells from the Pacific oyster, Crassostrea gigas and utilise live cell imaging in combination with the fluorescent dye, BCECF-AM to study intracellular pH (pH
) regulation. To elucidate the involvement of various ion transport mechanisms, modified seawater solutions (low sodium, low bicarbonate) and specific inhibitors for acid-base proteins were used. Diminished pH recovery in the absence of Na
and under inhibition of sodium/hydrogen exchangers (NHEs) implicate the involvement of a sodium dependent cellular proton extrusion mechanism. In addition, pH recovery was reduced under inhibition of carbonic anhydrases. These data provide the foundation for a better understanding of acid-base regulation underlying the physiology of calcification in bivalves.


Slc4a11 disruption causes duct cell loss and impairs NaCl reabsorption in female mouse submandibular glands

Ning-Yan Yang, Taro Mukaibo, Xin Gao, Ira Kurtz, James E Melvin
PMID: 31833218   DOI: 10.14814/phy2.14232

Abstract

Slc4a11, a member of the Slc4 HCO
transporter family, has a wide tissue distribution. In mouse salivary glands, the expression of Slc4a11 mRNA was more than eightfold greater than the other nine members of the Slc4 gene family. The Slc4a11 protein displayed a diffuse subcellular distribution in both the acinar and duct cells of mouse submandibular glands (SMG). Slc4a11 disruption induced a significant increase in the Na
and Cl
concentrations of stimulated SMG saliva, whereas it did not affect the fluid secretion rate in response to either β-adrenergic or cholinergic receptor stimulation. Heterologous expressed mouse Slc4a11 acted as a H
/OH
transporter that was uncoupled of Na
or Cl
movement, and this activity was blocked by ethyl-isopropyl amiloride (EIPA) but not 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS). Slc4a11 disruption revealed that Slc4a11 does not play a major role in intracellular pH regulation in mouse salivary gland cells. In contrast, NaCl reabsorption was impaired in the SMG saliva of female compared to male Slc4a11 null mice, which correlated with the loss of duct cells and a decrease in expression of the duct-cell-specific transcription factor Ascl3. Together, our results suggest that Slc4a11 expression regulates the number of ducts cells in the mouse SMG and consequently NaCl reabsorption.


Na+/H+ Exchanger Regulates Amino Acid-Mediated Autophagy in Intestinal Epithelial Cells

Huiying Shi, Xinyan Zhao, Zhen Ding, Chaoqun Han, Ye Jiang, Wei Qian, Rong Lin, Xiaohua Hou
PMID: 28848079   DOI: 10.1159/000480184

Abstract

Dysfunctional autophagy has been reported to be associated with aberrant intestinal metabolism. Amino acids can regulate autophagic activity in intestinal epithelial cells (IECs). Na+/H+-exchanger 3 (NHE3) has been found to participate in the absorption of amino acids in the intestine, but whether NHE3 is involved in the regulation of autophagy in IECs is unclear.
In the present study, an amino acid starvation-induced autophagic model was established. Then, the effects of alanine and proline with or without the NHE inhibitor 5-(N-ethyl-N-isopropyl) amiloride (EIPA) were evaluated. Autophagy was examined based on the microtubule-associated light chain 3 (LC3) levels, transmission electron microscopy (TEM), tandem GFP-mCherry-LC3 construct, sequestosome-1 (SQSTM1, P62) mRNA and protein levels, and autophagy-related gene (ATG) 5, 7, and 12 expression levels. The autophagic flux was evaluated as the ratio of yellow (autophagosomes) to red (autolysosomes) LC3 puncta.
Following amino acid starvation, we found the LC3-II and ATG expression levels were enhanced in the IEC-18 cells. An increase in the number of autophagic vacuoles was concomitantly observed by TEM and confocal microscopy. Based on the results, supplementation with either alanine or proline depressed autophagy in the IEC-18 cells. Consistent with the elevated LC3-II levels, ATG expression increased upon NHE3 inhibition. Moreover, the mCherry-GFP-LC3 autophagic puncta representing both autophagosomes and autolysosomes per cell increased after EIPA treatment.
These results demonstrate that NHE (most likely NHE3) may participate in the amino acid regulation of autophagy in IECs, which would aid in the design of better treatments for intestinal inflammation.


Na

Leo K Y Chan, Yi Wang, Enders K W Ng, Po Sing Leung
PMID: 29110392   DOI: 10.1111/dom.13151

Abstract

To elucidate the role of Na
/H
exchanger 3 (NHE3) in sodium-glucose co-transporter 1 (SGLT1)-mediated small intestinal brush border membrane (BBM) glucose absorption and its functional implications in type 2 diabetes mellitus (T2DM).
Human jejunal samples were obtained from patients undergoing gastrectomy.
C-glucose absorption was measured by liquid scintillation counting. NHE3 expression was suppressed by siRNA-mediated knockdown or augmented in Caco2 cells. Glucose and insulin tolerance in db/db and m+/db mice was assessed with oral and intraperitoneal glucose tolerance tests, and an intraperitoneal insulin tolerance test. Insulin resistance and β-cell function were assessed using homeostatic model assessment of insulin resistance and β-cell function.
NHE3 expression was upregulated in db/db mouse jejunal BBM and high-glucose-treated Caco2 cells. NHE3 blockade impaired SGLT1-mediated glucose absorption in human jejunum, m+/db and db/db mouse jejunums, and Caco2 cells, via serum/glucocorticoid-regulated kinase 1 (SGK1). NHE3 knockdown suppressed SGLT1-mediated glucose uptake and reduced mRNA and protein levels of SGK1 and SGLT1, which were conversely enhanced by NHE3 overexpression. Chronic S3226 treatment diminished postprandial glucose levels and ameliorated glucose intolerance in db/db mice.
NHE3 is essential in the modulation of small intestinal BBM glucose absorption. Our findings provide a rationale for future possible clinical application of NHE3 for treatment of T2DM through reducing intestinal glucose uptake and counteracting postprandial hyperglycaemia.


Vps34-mediated macropinocytosis in Tuberous Sclerosis Complex 2-deficient cells supports tumorigenesis

Harilaos Filippakis, Amine Belaid, Brian Siroky, Constance Wu, Nicola Alesi, Thomas Hougard, Julie Nijmeh, Hilaire C Lam, Elizabeth P Henske
PMID: 30242175   DOI: 10.1038/s41598-018-32256-x

Abstract

Tuberous Sclerosis Complex (TSC), a rare genetic disorder with mechanistic target of rapamycin complex 1 (mTORC1) hyperactivation, is characterized by multi-organ hamartomatous benign tumors including brain, skin, kidney, and lung (Lymphangioleiomyomatosis). mTORC1 hyperactivation drives metabolic reprogramming including glucose and glutamine utilization, protein, nucleic acid and lipid synthesis. To investigate the mechanisms of exogenous nutrients uptake in Tsc2-deficient cells, we measured dextran uptake, a polysaccharide internalized via macropinocytosis. Tsc2-deficient cells showed a striking increase in dextran uptake (3-fold, p < 0.0001) relative to Tsc2-expressing cells, which was decreased (3-fold, p < 0.0001) with mTOR inhibitor, Torin1. Pharmacologic and genetic inhibition of the lipid kinase Vps34 markedly abrogated uptake of Dextran in Tsc2-deficient cells. Macropinocytosis was further increased in Tsc2-deficient cells that lack autophagic mechanisms, suggesting that autophagy inhibition leads to dependence on exogenous nutrient uptake in Tsc2-deficient cells. Treatment with a macropinocytosis inhibitor, ethylisopropylamiloride (EIPA), resulted in selective growth inhibition of Atg5-deficient, Tsc2-deficient cells (50%, p < 0.0001). Genetic inhibition of autophagy (Atg5
MEFs) sensitized cells with Tsc2 downregulation to the Vps34 inhibitor, SAR405, resulting in growth inhibition (75%, p < 0.0001). Finally, genetic downregulation of Vps34 inhibited tumor growth and increased tumor latency in an in vivo xenograft model of TSC. Our findings show that macropinocytosis is upregulated with Tsc2-deficiency via a Vps34-dependent mechanism to support their anabolic state. The dependence of Tsc2-deficient cells on exogenous nutrients may provide novel approaches for the treatment of TSC.


Explore Compound Types